molecular formula C21H17BrCl2N2O3S B6106895 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide CAS No. 425608-00-0

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide

Cat. No.: B6106895
CAS No.: 425608-00-0
M. Wt: 528.2 g/mol
InChI Key: VFOPTMPHDRFPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the glycinamide backbone, followed by the introduction of the benzyl, bromophenylsulfonyl, and dichlorophenyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide can be compared with other similar compounds, such as:

  • N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-pyridinylmethyl)glycinamide These compounds share similar structural features but differ in the specific substituents attached to the glycinamide backbone. The uniqueness of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrCl2N2O3S/c22-16-9-11-17(12-10-16)30(28,29)26(13-15-5-2-1-3-6-15)14-20(27)25-19-8-4-7-18(23)21(19)24/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOPTMPHDRFPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135149
Record name 2-[[(4-Bromophenyl)sulfonyl](phenylmethyl)amino]-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425608-00-0
Record name 2-[[(4-Bromophenyl)sulfonyl](phenylmethyl)amino]-N-(2,3-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425608-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Bromophenyl)sulfonyl](phenylmethyl)amino]-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.